Product packaging for 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine(Cat. No.:CAS No. 685866-93-7)

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine

Cat. No.: B2656287
CAS No.: 685866-93-7
M. Wt: 259.51
InChI Key: ZHMKTVLUOJPZSG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine ( 685866-93-7) is a versatile chlorinated pyrimidine derivative of interest in advanced chemical synthesis and pharmaceutical research. The compound features a 2-chlorophenyl substituent at the 6-position of the pyrimidine ring, which differentiates it from simpler alkyl-substituted analogs and may influence its reactivity and electronic properties . With a molecular formula of C10H5Cl3N2 and a molecular weight of 259.51 g/mol, it serves as a key synthetic intermediate . The presence of two reactive chlorine atoms on the pyrimidine ring makes it a valuable scaffold for constructing more complex molecules via successive nucleophilic aromatic substitution reactions, such as in the development of active pharmaceutical ingredients (APIs) and functional materials. The specific research applications and mechanism of action for this compound are areas of active investigation, often explored within the context of medicinal chemistry and heterocyclic compound synthesis. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl3N2 B2656287 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine CAS No. 685866-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-(2-chlorophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-4-2-1-3-6(7)8-5-9(12)15-10(13)14-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMKTVLUOJPZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Transformation Pathways of 2,4 Dichloro 6 2 Chlorophenyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of dichloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chloro substituents. The reactivity of the C-2 and C-4 positions is a subject of considerable interest, as it dictates the outcome of synthetic strategies.

In the realm of SNAr reactions on 2,4-dichloropyrimidines, the general order of reactivity is typically C-4(6) > C-2 > C-5. acs.org This preference is attributed to the higher electrophilicity of the C-4 and C-6 positions. However, this regioselectivity is not absolute and can be influenced by various factors, including the nature of the substituent at other positions on the pyrimidine ring, the nucleophile, and the reaction conditions. wuxiapptec.comwuxiapptec.com

For instance, the presence of an electron-donating group at the C-6 position can alter the electronic distribution within the ring, potentially favoring substitution at the C-2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C-5 position generally directs substitution to the C-4 position. nih.govresearchgate.net The choice of nucleophile also plays a critical role. While many nucleophiles preferentially attack the C-4 position, certain tertiary amines have been shown to exhibit excellent C-2 selectivity. nih.govresearchgate.net

FactorInfluence on RegioselectivityExample
Substituent at C-6 An electron-donating group can favor C-2 substitution. wuxiapptec.comA methoxy or amino group at C-6 can increase the reactivity of the C-2 position. wuxiapptec.com
Substituent at C-5 An electron-withdrawing group typically directs substitution to the C-4 position. nih.govresearchgate.netA nitro group at C-5 enhances the electrophilicity of the C-4 position.
Nucleophile The nature of the nucleophile can dictate the site of attack.Tertiary amines can exhibit high selectivity for the C-2 position. nih.govresearchgate.net
Reaction Conditions Temperature and solvent can influence the kinetic versus thermodynamic product distribution.Lower temperatures may favor the kinetically controlled product.

A wide array of nucleophiles can be employed in the SNAr reactions of 2,4-dichloropyrimidines, leading to a diverse range of functionalized products.

Amines: Amination reactions are common, utilizing primary and secondary amines to introduce nitrogen-containing substituents. These reactions are fundamental in the synthesis of various biologically active compounds. mdpi.com The regioselectivity of amination can be controlled by the choice of amine and reaction conditions. nih.govresearchgate.net

Thiols: Thiolates are effective nucleophiles for displacing the chloro groups, forming thioether linkages. These reactions are valuable for introducing sulfur-containing moieties into the pyrimidine core.

Alkoxides: Alkoxides react to form ether derivatives. Interestingly, with certain substituted pyrimidines, alkoxides have shown selective reactivity at the C-2 position, a phenomenon that can be rationalized through quantum mechanical analyses. wuxiapptec.com The formation of hydrogen bond complexes between the alkoxide and a substituent on the pyrimidine ring can direct the nucleophilic attack to the C-2 position. wuxiapptec.com

The differential reactivity of the C-2 and C-4 positions can be exploited to achieve sequential displacement of the chlorine atoms. By carefully selecting the nucleophiles and controlling the reaction conditions, it is possible to introduce two different substituents onto the pyrimidine ring in a stepwise manner.

This strategy typically involves an initial SNAr reaction that favors substitution at the more reactive C-4 position. The resulting 2-chloro-4-substituted pyrimidine can then undergo a second substitution at the C-2 position with a different nucleophile. This approach allows for the synthesis of unsymmetrically substituted pyrimidines, which is crucial for creating diverse molecular scaffolds.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to 2,4-dichloropyrimidines. The reactivity of the chloro-substituents in these reactions also follows the general trend of C-4 > C-2. acs.org

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and a halide. In the context of 2,4-dichloropyrimidines, this reaction allows for the introduction of various aryl and heteroaryl groups. mdpi.comresearchgate.net

The reaction typically exhibits a strong preference for the C-4 position, enabling the regioselective synthesis of 4-aryl-2-chloropyrimidines. acs.orgmdpi.com This selectivity is advantageous for subsequent functionalization at the C-2 position. Microwave-assisted Suzuki-Miyaura couplings have been developed to provide efficient and rapid access to C-4 substituted pyrimidines with low catalyst loading. mdpi.com

Catalyst SystemSubstratesKey Features
Pd(PPh₃)₄ / Base2,4-dichloropyrimidines and aryl/heteroaryl boronic acidsHigh regioselectivity for C-4 substitution. mdpi.com
Pd(OAc)₂ / Ligand / Base2,4-dichloropyrimidines and various boronic acidsCan be optimized for specific substrates and desired outcomes.

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to alkynyl-substituted pyrimidines. While Sonogashira reactions on halopyrimidines have shown less pronounced differences in reactivity between the C-2 and C-4 positions compared to Suzuki couplings, a degree of selectivity can often be achieved. acs.org

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as alkyne homocoupling. nih.gov The introduction of an alkyne moiety opens up further synthetic possibilities, as the triple bond can be subsequently transformed into a variety of other functional groups.

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction is a powerful C-C bond-forming tool that utilizes organozinc reagents and a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org While less common in industrial applications compared to Suzuki or Heck couplings due to the sensitivity of organozinc reagents, it is widely used in the total synthesis of natural products. wikipedia.org

For substrates like 2,4-dichloro-6-(2-chlorophenyl)pyrimidine, the Negishi coupling offers a strategic method for introducing a wide array of substituents. The inherent reactivity difference between the chlorine atoms on the pyrimidine ring dictates the regioselectivity of the reaction. In related 2,4-dichloropyrimidine (B19661) systems, the C4 position is significantly more reactive towards palladium-catalyzed cross-coupling than the C2 position. acs.org This preferential reactivity allows for the sequential and regioselective introduction of different groups.

A typical Negishi coupling protocol for this substrate would involve the reaction of this compound with an organozinc halide (R-ZnX) in the presence of a palladium catalyst, such as one derived from Pd(OAc)₂ with a suitable phosphine ligand. The reaction selectively forms a C4-substituted product, leaving the C2-chloro group intact for subsequent transformations. A synthetic pathway for phenylamino-pyrimidine type protein kinase C inhibitors utilized a Negishi-type cross-coupling as a key step, demonstrating its utility in building complex, medicinally relevant scaffolds from dichloropyrimidine cores. researchgate.net

Table 1: Representative Negishi Cross-Coupling Reaction

Substrate Organozinc Reagent Catalyst System Expected Product Selectivity

Other Organometallic Coupling Reagents

Beyond the Negishi reaction, other organometallic coupling methods, particularly Suzuki-Miyaura and Stille couplings, are extensively used to functionalize 6-aryl-2,4-dichloropyrimidines. These reactions also exhibit a strong regioselective preference for the C4 position. acs.org

The Suzuki-Miyaura coupling , which uses organoboron reagents (boronic acids or esters), is one of the most versatile methods for forming C-C bonds. researchgate.net Studies on 6-aryl-2,4-dichloropyrimidines have shown that Suzuki reactions proceed with high C4 selectivity. For example, the synthesis of 6-(4-fluorophenyl)-2,4-dichloropyrimidine is achieved via the Suzuki coupling of 2,4,6-trichloropyrimidine (B138864) with 4-fluorophenylboronic acid, where the first substitution occurs at the most reactive C6 position, followed by potential reactions at C4 and then C2. acs.org When starting with a 6-aryl substituted dichloropyrimidine, the subsequent Suzuki coupling will preferentially occur at C4.

The Stille coupling employs organotin reagents. Similar to the Suzuki reaction, it shows a strong preference for substitution at the C4 position of the 2,4-dichloropyrimidine scaffold. acs.org This predictable regioselectivity is crucial for multi-step syntheses, allowing for the controlled, stepwise elaboration of the pyrimidine core.

The general order of reactivity for palladium-catalyzed cross-coupling reactions on the dichloropyrimidine ring is C4(6) > C2 >> C5. acs.org This hierarchy allows chemists to design synthetic routes where different aryl, alkyl, or vinyl groups can be installed at specific positions.

Table 2: Regioselectivity in Cross-Coupling Reactions of 6-Aryl-2,4-dichloropyrimidines

Coupling Reaction Organometallic Reagent Typical Catalyst Primary Site of Reaction Reference
Suzuki-Miyaura Ar-B(OH)₂ Pd(PPh₃)₄ C4 acs.orgresearchgate.net

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of this reaction are heavily influenced by the electronic nature of the substituents already present on the ring.

For this compound, the chlorophenyl moiety is subject to strong deactivation towards EAS. This deactivation arises from two sources:

The 6-(2,4-dichloropyrimidinyl) group: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The two chlorine atoms further withdraw electron density, making the entire heterocyclic system a powerful electron-withdrawing group. This significantly reduces the nucleophilicity of the attached phenyl ring.

The chlorine atom on the phenyl ring: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, which outweighs their mesomeric electron-donating effect. masterorganicchemistry.com

Due to this profound deactivation, electrophilic aromatic substitution on the 2-chlorophenyl ring is extremely challenging and requires harsh reaction conditions, if it proceeds at all. If a reaction were forced to occur, the directing effects of the existing substituents would predict the position of the incoming electrophile. The chlorine atom is an ortho, para-director. However, the ortho positions are sterically hindered. The bulky dichloropyrimidinyl group would also exert a significant steric influence. Therefore, any minor product formed would likely result from substitution at the position para to the chlorine atom (C5' of the phenyl ring).

Intramolecular Cyclization and Ring Fusion Strategies

The presence of reactive chlorine atoms on the pyrimidine ring enables various intramolecular cyclization strategies to build fused heterocyclic systems. This is typically achieved by first introducing a side chain containing a nucleophilic group at either the C2 or C4 position via SNAr. The appended nucleophile can then attack the remaining chloro-substituted carbon in a subsequent intramolecular SNAr reaction.

For instance, a primary or secondary amine could be introduced at the C4 position. If this amine contains a tethered hydroxyl or another amino group, subsequent base-mediated cyclization could lead to the formation of a new five- or six-membered ring fused to the pyrimidine core. Research on related 4,6-dichloro-5-alkoxypyrimidines has shown that alkylation with agents bearing amino substituents can lead to unexpected products from intramolecular SNAr cyclization. nih.gov

Another potential strategy involves the 2-chlorophenyl moiety itself. Under conditions suitable for metal-catalyzed C-H activation or other coupling reactions, intramolecular cyclization between the C5' position of the phenyl ring and the C5 position of the pyrimidine ring could be envisioned, leading to rigid, fused polycyclic aromatic systems. However, such transformations require specific catalyst systems and are often substrate-dependent.

Reductive and Oxidative Transformations of the Pyrimidine System

The this compound system can undergo both reductive and oxidative transformations, primarily targeting the chloro-substituents or the nitrogen atoms of the pyrimidine ring.

Reductive Transformations: The most common reductive transformation for this class of compounds is reductive dechlorination. wikipedia.org This process involves the removal of one or both chlorine atoms and their replacement with hydrogen. Catalytic hydrogenation is a standard method to achieve this. Using a palladium on charcoal (Pd/C) catalyst in the presence of a hydrogen source and a base (to neutralize the HCl formed), the chloro groups can be selectively or fully removed. oregonstate.edu The C4-Cl is generally more labile and can sometimes be removed selectively under controlled conditions, yielding a monochlorinated pyrimidine. Complete reduction would afford 6-(2-chlorophenyl)pyrimidine.

Oxidative Transformations: The oxidation of the pyrimidine ring in this compound is challenging. The ring is already highly electron-deficient, making it resistant to electrophilic attack by common oxidizing agents. Attempted oxidation may lead to degradation of the molecule rather than controlled transformation. In other less electron-poor heterocyclic systems like pyridine, N-oxidation can occur to form a pyridine N-oxide, which alters the ring's reactivity. wikipedia.org However, for this heavily chlorinated and aryl-substituted pyrimidine, such a reaction is not readily achieved.

Functionalization through O-Benzenesulfonylation

Direct O-benzenesulfonylation of this compound is not possible as the molecule lacks a hydroxyl group. However, this functionalization can be achieved via a two-step sequence involving a hydrolysis step followed by sulfonylation.

Hydrolysis to a Pyrimidinone: The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C2. acs.org Therefore, controlled hydrolysis using an aqueous base (e.g., NaOH) would selectively replace the C4-Cl with a hydroxyl group. The resulting product would exist predominantly in its more stable tautomeric form, 2-chloro-6-(2-chlorophenyl)pyrimidin-4(3H)-one.

O-Benzenesulfonylation: The resulting pyrimidinone can then be treated with benzenesulfonyl chloride in the presence of a base (such as pyridine or triethylamine). This reaction converts the hydroxyl group (in its enol form) or the N-H group (in its amide form) into a benzenesulfonate ester or a sulfonamide, respectively. The O-sulfonylated product, a pyrimidin-4-yl benzenesulfonate, is a highly reactive intermediate itself, with the benzenesulfonate group acting as an excellent leaving group for further nucleophilic substitutions.

This two-step process effectively transforms a less reactive chloro-substituent into a highly reactive sulfonate leaving group, expanding the synthetic utility of the pyrimidine scaffold.

Strategic Derivatization and Functionalization of 2,4 Dichloro 6 2 Chlorophenyl Pyrimidine

Controlled Introduction of Diverse Substituents

The presence of two chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring, activated by the electron-withdrawing nature of the nitrogen atoms, makes 2,4-dichloro-6-(2-chlorophenyl)pyrimidine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and controlled introduction of various nucleophiles, leading to a diverse range of substituted pyrimidine derivatives.

Generally, in SNAr reactions on 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at the C4 position. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of catalysts.

For instance, the reaction of 6-aryl-2,4-dichloropyrimidines with neutral nitrogen nucleophiles often yields a mixture of C4 and C2 isomers, with the C4-substituted product being predominant, typically in ratios ranging from 1:1 to 4:1. acs.org This moderate selectivity can be a limitation in synthetic applications where a single isomer is desired.

To achieve higher regioselectivity, palladium-catalyzed amination reactions have been developed. These methods have shown remarkable success in favoring the formation of the C4-substituted product. For aliphatic secondary amines, the use of a palladium catalyst in conjunction with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) leads to excellent C4 selectivity. acs.org Interestingly, for aromatic amines, high regioselectivity for the C4 position can be achieved even in the absence of a palladium catalyst when a strong base is employed. acs.org

The controlled introduction of substituents is not limited to amines. Other nucleophiles, such as alkoxides and thiolates, can also be employed to functionalize the pyrimidine core, with the C4 position generally being the initial site of reaction.

Design and Synthesis of Polysubstituted Pyrimidine Frameworks

The sequential reactivity of the chlorine atoms in this compound is a key feature that enables the design and synthesis of a wide variety of polysubstituted pyrimidine frameworks. By first reacting the more labile C4-chloro group, a diverse range of substituents can be introduced at this position. The remaining C2-chloro group can then be targeted in a subsequent reaction, allowing for the introduction of a different functional group.

This stepwise approach provides a powerful tool for building molecular complexity and accessing libraries of compounds with distinct substitution patterns. For example, a nucleophilic substitution at C4 can be followed by a palladium-catalyzed cross-coupling reaction at C2, or vice versa.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds at the C4 position of 2,4-dichloropyrimidines with high regioselectivity. mdpi.com This allows for the introduction of various aryl and heteroaryl groups. The remaining C2-chloro substituent can then be displaced by a variety of nucleophiles, further diversifying the molecular framework.

The following table illustrates the synthesis of a 4-aryl-2-chloro-6-(substituted)pyrimidine via a Suzuki coupling reaction, a common strategy for creating polysubstituted pyrimidines.

Table 1: Synthesis of 4-Aryl-2-chloro-6-phenylpyrimidine via Suzuki Coupling

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 85
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane 92
3 3-Thienylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene 88

Note: The data in this table is representative of typical Suzuki coupling reactions on 2,4-dichloropyrimidines and is intended for illustrative purposes. Specific yields for this compound may vary.

This modular approach, combining nucleophilic substitution and cross-coupling reactions, provides a robust platform for the rational design and synthesis of complex pyrimidine derivatives with tailored properties.

Advanced Spectroscopic and Computational Investigations of 2,4 Dichloro 6 2 Chlorophenyl Pyrimidine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) Interpretations Correlated with Theoretical Data

Generating content for these sections without published data would result in speculation or the use of information from related but distinct compounds, which would violate the instructions to focus solely on "2,4-Dichloro-6-(2-chlorophenyl)pyrimidine".

Methodological Considerations and Analytical Techniques in Chemical Research on 2,4 Dichloro 6 2 Chlorophenyl Pyrimidine

Optimization of Reaction Conditions and Solvent Effects

The synthesis and functionalization of dichloropyrimidine scaffolds are highly sensitive to reaction conditions, including the choice of solvent, base, temperature, and reaction time. Optimization of these parameters is critical for achieving high yields and regioselectivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the solvent and base system can dictate the position of substitution. The use of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) has been shown to favor O-alkylation of pyrimidinones selectively. researchgate.net In other cases, such as amination reactions on 6-aryl-2,4-dichloropyrimidines, lithium bis(trimethylsilyl)amide (LiHMDS) is employed as a strong, non-nucleophilic base. researchgate.net

Solvent choice significantly impacts reaction rates and selectivity. Studies on the oxidative addition of aryl halides to palladium complexes, a key step in many cross-coupling reactions, have shown that solvent properties like polarity and hydrogen-bonding capability can influence the reaction mechanism and outcome. researchgate.net For example, chemoselective SNAr reactions on 4,6-dichloro-2-(methylsulfonyl)pyrimidine show different outcomes depending on the solvent; reactions can be performed in acetonitrile or tetrahydrofuran (THF) to achieve selective displacement of either a chloride or the sulfone group. researchgate.net The synthesis of pyrimidine (B1678525) precursors may also involve precise pH control; for example, adjusting the pH to 1–2 is a critical step for inducing crystallization of 4,6-dihydroxy-2-methylpyrimidine from an aqueous solution. google.com

Table 1: Examples of Optimized Reaction Conditions for Pyrimidine Derivatives
Reaction TypeSolventBase/ReagentKey ParameterObserved Effect
O-AlkylationDMFCs2CO3Base ChoiceAchieved high selectivity for the O-regioisomer. researchgate.net
AminationNot SpecifiedLiHMDSBase ChoiceUsed as a strong base in Pd-catalyzed amination. researchgate.net
SNArAcetonitrile, THFWeak bases (e.g., 2,6-lutidine) or strong bases (e.g., NaHMDS)Solvent/Base SystemDetermines chemoselectivity, allowing displacement of different leaving groups. researchgate.net
Suzuki CouplingAqueous 1,4-DioxaneNaOHTemperatureLower temperatures can be used to control selectivity in cross-coupling reactions. researchgate.net
CyclocondensationMethanolSodium MethoxideTemperature, pHReaction proceeds at 18-25°C, followed by crystallization at 0°C and pH 1-2. google.com

Catalytic Systems and Ligand Effects in Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental to the functionalization of the 2,4-dichloro-6-arylpyrimidine core. nih.govresearchgate.net The choice of the catalytic system, particularly the ligand coordinated to the palladium center, has a profound impact on the reaction's efficiency, scope, and selectivity. nih.gov Large, sterically hindered phosphine ligands have proven effective in coupling a wide variety of amines with aryl chlorides. nih.gov The development of specialized ligands like diphenylphosphinobinapthyl (BINAP) and diphenylphosphinoferrocene (DPPF) has expanded the scope of Buchwald-Hartwig amination reactions. nih.gov

Ligand choice can even invert the innate site-selectivity of a reaction. While cross-coupling on dihalogenated N-heteroarenes typically occurs at the position adjacent to a nitrogen atom (C2 or C6), the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote reaction at the C4 position with high selectivity. nih.gov In some cases, ligand-free conditions, such as "Jeffery" conditions, can also enhance C4-selectivity in Suzuki coupling reactions. nih.gov Furthermore, the steric and electronic properties of ligands are crucial; arsa-Buchwald ligands, which are arsenic analogs of traditional Buchwald ligands, have been found to be particularly effective for sterically hindered substrates due to the longer arsenic-palladium bond facilitating the transmetalation step. rsc.org The quantity of the catalyst, whether expressed in mol % or ppm, is another critical parameter that must be carefully controlled. acs.org

Table 2: Catalytic Systems in Pyrimidine Functionalization
Reaction TypeCatalystLigand TypeEffect/Observation
Buchwald-Hartwig AminationPalladiumBulky dialkylbiarylphosphines (e.g., BINAP, DPPF)Enables coupling of hindered or moderately reactive amines. nih.gov
Suzuki CouplingPalladiumSterically hindered N-heterocyclic carbene (NHC)Promotes unconventional C4-selective coupling over the typically favored C2/C6 positions. nih.gov
Suzuki CouplingPalladiumArsa-Buchwald LigandsEffective for sterically hindered substrates by facilitating transmetalation. rsc.org
Suzuki CouplingPalladiumLigand-Free ("Jeffery" conditions)Can significantly enhance C4-selectivity. nih.gov
AminationPalladiumNot SpecifiedCatalyzes the regioselective amination of 6-aryl-2,4-dichloropyrimidine. researchgate.net

Chromatographic Separation and Purification Techniques

Chromatography is an indispensable tool for both the purification of 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine and its derivatives and for the analytical monitoring of reaction progress. Following synthesis, crude products are often purified by flash chromatography to isolate the desired compound from unreacted starting materials and byproducts. researchgate.net

For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. HPLC methods, often coupled with UV or mass spectrometry detectors, are used to assess purity and quantify products. google.com For instance, the analysis of related chloropyridine compounds has been achieved using reversed-phase (RP) or mixed-mode columns with mobile phases typically consisting of acetonitrile and an aqueous buffer like dilute sulfuric or formic acid. researchgate.netsielc.com A specific LC-QTOF-MS/MS method for a related genotoxic impurity utilized an ACQUITY UPLC BEH C18 reverse-phase column with a mobile phase of 0.1% formic acid in water and acetonitrile. researchgate.net In some cases, pre-column derivatization is used to enhance the chromatographic retention or detector response of target analytes. researchgate.netchromatographyonline.com Gas chromatography coupled with mass spectrometry (GC-MS) is suitable for volatile and thermally stable pyrimidine derivatives. chromatographyonline.comnih.gov

Table 3: Chromatographic Techniques for Pyrimidine Analysis and Purification
TechniqueStationary Phase (Column)Mobile Phase/ConditionsApplication
Flash ChromatographySilica GelVaries (e.g., Heptane/Ethyl Acetate)Purification of synthetic products. researchgate.net
HPLC-UVPrimesep 100 (mixed-mode)Acetonitrile, Water, H2SO4 bufferAnalysis of aminopyridines. sielc.com
HPLC-UVLiChrospher 100 RP-18Acetonitrile, Water, Formic acidAnalysis of related compounds in plasma. nih.gov
LC-QTOF-MS/MSACQUITY UPLC BEH C18 (RP)0.1% Formic acid in Water, AcetonitrileTrace-level determination of genotoxic impurities. researchgate.net
GC-MSHP-5MSUITemperature gradientAnalysis of related compounds after derivatization. nih.gov

Spectroscopic Characterization Methods in Research (e.g., NMR, LC-MS)

The structural elucidation and confirmation of this compound and its reaction products are accomplished using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and sometimes 15N) provides detailed information about the molecular structure. For example, in the characterization of 4,6-dichloro-N-arylpyrimidin-2-amine derivatives, 1H NMR spectra (recorded at 500 MHz) and 13C NMR spectra (recorded at 126 MHz) in solvents like DMSO-d6 or acetone-d6 are used to confirm the covalent structure and regiochemistry of the substitution. researchgate.net Specific chemical shifts and coupling patterns confirm the arrangement of substituents on the pyrimidine ring. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. Techniques like Electrospray Ionization (ESI) are common for generating ions of pyrimidine derivatives. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. researchgate.net For analyzing complex mixtures or identifying trace-level impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. researchgate.net Advanced instruments such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer can be used for both identification and sensitive quantification of impurities. researchgate.net

Table 4: Spectroscopic Methods for Characterization of Pyrimidine Derivatives
TechniqueInformation ObtainedExample Application/Data
1H NMRProton environment, connectivity, and stereochemistry.Used to confirm structure of 4,6-dichloro-N-arylpyrimidin-2-amines in DMSO-d6. researchgate.net
13C NMRCarbon skeleton and functional groups.For 2,4-Dichloropyrimidine (B19661) in DMSO-d6, signals are observed. spectrabase.com For a derivative, signals confirmed the aromatic and pyrimidine carbons. researchgate.net
15N NMRNitrogen environment.Data is available for related compounds like 2,4-diamino-6-chloropyrimidine. nih.gov
LC-MS (ESI)Molecular weight confirmation and reaction monitoring.Used to analyze reaction mixtures and confirm formation of desired products. researchgate.net
HRMS (ESI)Precise mass and elemental composition.Confirmed the molecular formula of synthesized 4,6-dichloro-N-arylpyrimidin-2-amines. researchgate.net
LC-QTOF-MS/MSIdentification and quantification of trace impurities.Developed for the determination of a genotoxic impurity in an active pharmaceutical ingredient. researchgate.net

Q & A

Basic: What are the recommended safety protocols for handling 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood and wearing an N95 respirator if ventilation is inadequate .
  • Storage: Store in a dry, ventilated environment at 2–8°C in tightly sealed containers to prevent moisture absorption or decomposition .
  • Waste Disposal: Segregate waste in labeled, chemically resistant containers. Collaborate with certified hazardous waste disposal services to ensure compliance with local regulations .

Basic: What synthetic routes are available for preparing this compound, and what are their respective yields?

Methodological Answer:

  • Route 1 (Nucleophilic Aromatic Substitution): React 2-chlorophenylboronic acid with 2,4,6-trichloropyrimidine under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent, 80°C). Typical yields range from 65–75% .
  • Route 2 (Halogen Exchange): Substitute the 4-chloro group in 4-chloro-6-(2-chlorophenyl)pyrimidine using PCl₅ in refluxing toluene. Monitor progress via TLC (Rf = 0.4 in hexane:EtOAc 3:1) .
  • Purification: Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane:EtOAc gradient) .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Methodological Answer:

  • Multi-Technique Validation:
    • NMR: Compare 1H^1H and 13C^{13}C NMR spectra with computed DFT models (e.g., B3LYP/6-31G*) to confirm substituent positions .
    • Mass Spectrometry: Use high-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 289.9874) and rule out impurities .
    • X-Ray Crystallography: Resolve ambiguities in regiochemistry by comparing experimental bond angles (e.g., C-Cl bond lengths: 1.73–1.75 Å) with single-crystal data from analogous compounds .

Advanced: What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry at the M06-2X/def2-TZVP level to identify electrophilic centers. The 4-chloro position is more reactive (LUMO energy: −1.8 eV) than the 2-chloro group (−1.5 eV) due to steric hindrance from the ortho-chlorophenyl substituent .
  • Kinetic Simulations: Use Eyring analysis to model activation energies for substitution reactions. For example, reaction with piperidine in THF shows ΔG‡ = 22.3 kcal/mol at 25°C .
  • Solvent Effects: Apply COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMSO stabilizes transition states by 3–5 kcal/mol vs. toluene) .

Structural Analysis: What crystallographic data is available, and how does it inform molecular interactions?

Methodological Answer:

  • Single-Crystal X-Ray Data:
    • Unit Cell Parameters: Monoclinic system, space group P2₁/c, with a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, β = 105.7° (analogous pyrimidine derivatives) .
    • Intermolecular Interactions: Chlorine atoms participate in halogen bonding (Cl···N distance: 3.2 Å) and C-H···π interactions (2.9 Å), influencing crystal packing and solubility .
  • Thermal Stability: TGA/DSC analysis shows decomposition onset at 220°C, correlating with weakened Cl-phenyl π-stacking above this temperature .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in the synthesis of derivatives?

Methodological Answer:

  • DoE (Design of Experiments): Use a Taguchi array to test variables: temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. DMF). ANOVA reveals temperature as the critical factor (p < 0.01) .
  • Byproduct Identification: LC-MS detects dimerization byproducts (e.g., m/z 577.2 [2M-H]⁻). Suppress via slow addition of nucleophiles (1 h) and strict anhydrous conditions .
  • Catalyst Screening: Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for higher turnover (>90% yield, <2% homocoupling) in cross-coupling reactions .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column (4.6 × 150 mm, 5 μm) with MeCN:H₂O (70:30) mobile phase (flow rate: 1.0 mL/min). Retention time: 6.2 min; ensure peak area ≥98% .
  • Elemental Analysis: Acceptable ranges: C 49.5–50.5%, H 2.0–2.5%, N 9.5–10.5%, Cl 36.5–37.5% .
  • Karl Fischer Titration: Maintain water content <0.1% to prevent hydrolysis during storage .

Advanced: How does the electronic nature of the 2-chlorophenyl substituent influence the compound’s reactivity?

Methodological Answer:

  • Hammett Analysis: The ortho-chloro group exhibits a σₚ value of +0.76, indicating strong electron-withdrawing effects. This activates the pyrimidine ring toward nucleophilic attack at the 4-position .
  • Steric Effects: Ortho substitution creates a dihedral angle of 85° between the phenyl and pyrimidine rings, reducing conjugation and increasing susceptibility to SNAr reactions .
  • Comparative Studies: Replace the 2-chlorophenyl group with 4-fluorophenyl; reactivity decreases by 40% due to weaker electron withdrawal (σₚ = +0.15) .

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